molecular formula C20H24N2O B1671866 Indecainide CAS No. 74517-78-5

Indecainide

Cat. No. B1671866
CAS RN: 74517-78-5
M. Wt: 308.4 g/mol
InChI Key: UCEWGESNIULAGX-UHFFFAOYSA-N
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Description

Indecainide is a rarely used antidysrhythmic . It has local anesthetic activity and belongs to the membrane stabilizing (Class 1) group of antiarrhythmic agents . It has electrophysiologic effects characteristic of the IC class of antiarrhythmics .


Molecular Structure Analysis

Indecainide is a small molecule . Its chemical formula is C20H24N2O . The average molecular weight is 308.4174 .


Physical And Chemical Properties Analysis

Indecainide is a small molecule with a chemical formula of C20H24N2O . The average molecular weight is 308.4174 .

Scientific Research Applications

Electrophysiological Effects

Indecainide, a class 1c antiarrhythmic drug, demonstrates various electrophysiological effects on cardiac tissues. It affects the sinoatrial (SA) node and atrioventricular (AV) node in rabbits, suggesting its potential in managing arrhythmias. Indecainide antagonizes tachycardia induced by increasing extracellular calcium concentration and prolongs AV conduction time, indicating its influence on cardiac conduction pathways (Dennis & Williams, 1986).

Cardiovascular Pharmacology

Indecainide exhibits potent antiarrhythmic effects in animals, showing promise in converting arrhythmias to sinus rhythm. Its impact on hemodynamics, such as prolonging PR and QRS intervals, is noted in dogs. This suggests its potential application in treating human arrhythmias with minimal side effects (Holland et al., 1989).

Metabolism and Biotransformation

Research on the metabolism of indecainide in rats, dogs, and monkeys reveals its primary excretion as the unchanged compound, with the presence of various metabolites. These studies provide insights into its pharmacokinetics, crucial for understanding its therapeutic use (Lindstrom et al., 1984).

Electrophysiological Studies in Cardiac Tissues

Intracellular electrophysiological properties of indecainide have been studied in isolated canine myocardial preparations. It affects phase 0 rate of rise, conduction velocity, and action potential duration, providing a comprehensive understanding of its mechanisms as an antiarrhythmic agent (Steinberg & Wiest, 1984).

Chronic Toxicity and Oncogenicity Studies

Chronic toxicity and oncogenicity studies conducted on rats and mice indicate that indecainide is not carcinogenic at specific concentrations over two years. This information is pivotal for evaluating its long-term safety in therapeutic applications (Sandusky et al., 1987).

Pharmacokinetic Studies

Pharmacokinetic studies of indecainide in various animals, including mice, rats, dogs, and monkeys, shed light on its absorption, distribution, and elimination patterns. Such studies are critical for optimizing dosing regimens in clinical settings (Lindstrom & Whitaker, 1984).

Safety And Hazards

When given orally to either young adult rats or mice, the LD50 of Indecainide was 100 mg/kg . Symptoms of overdose include nausea and vomiting, convulsions, hypotension, bradycardia, syncope, extreme widening of the QRS complex, widening of the QT interval, widening of the PR interval, ventricular tachycardia, AV nodal block, asystole, bundle branch block, cardiac failure, and cardiac arrest .

Future Directions

Indecainide is a rarely used antidysrhythmic . It was developed and marketed by Lilly, but it has now been discontinued . Future therapeutic trends will depend on the results of large multicenter clinical secondary prevention trials . New antiarrhythmic drugs with original electrophysiologic profiles and minimal adverse effects must prove their ability not only to suppress arrhythmias but also to reduce .

properties

IUPAC Name

9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-14(2)22-13-7-12-20(19(21)23)17-10-5-3-8-15(17)16-9-4-6-11-18(16)20/h3-6,8-11,14,22H,7,12-13H2,1-2H3,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEWGESNIULAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73681-12-6 (hydrochloride)
Record name Indecainide [INN]
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DSSTOX Substance ID

DTXSID2057819
Record name Indecainide
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Molecular Weight

308.4 g/mol
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Physical Description

Solid
Record name Indecainide
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Solubility

8.96e-04 g/L
Record name Indecainide
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Mechanism of Action

Indecainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers.
Record name Indecainide
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Product Name

Indecainide

CAS RN

74517-78-5
Record name 9-[3-[(1-Methylethyl)amino]propyl]-9H-fluorene-9-carboxamide
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Record name Indecainide [INN]
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Record name INDECAINIDE
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Melting Point

94-95 °C, 94 - 95 °C
Record name Indecainide
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

A solution of 6.7 g. of 9-(3-aminopropyl)-9-aminocarbonylfluorene (prepared as described in Example 29) in 90 ml. of ethanol containing 1.6 g. of acetone was stirred at 40° C. for sixteen hours. The reaction mixture was then hydrogenated for two hours at ambient temperature in the presence of 2.0 g. of 5% palladium on carbon and hydrogen at a pressure of 60 psi. The reaction mixture next was filtered and the solvent was removed from the filtrate by evaporation to provide a foam. The foam was dissolved in ethyl acetate and then extracted into 1 N hydrochloric acid. The aqueous acid layer was separated, make alkaline with 50% sodium hydroxide, and the product was extracted into fresh ethyl acetate. The organic extracts were combined, washed with water, dried, and the solvent was removed by evaporation under reduced pressure to provide 9-(3-isopropylaminopropyl)-9-aminocarbonylfluorene identical to that obtained in Example 27.
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Synthesis routes and methods II

Procedure details

A mixture of 500 g. of 9-aminocarbonyl-9-(2-cyanoethyl)fluorene, 1500 ml. of isopropylamine and 100 g. of 5% palladium on carbon was placed in a one gallon high pressure hydrogenation bomb. The bomb was pressurized with hydrogen to a pressure of 1500 psi, and the reaction mixture was then stirred at 100° C. for ten hours, and for an additional eight hours at room temperature. The reaction mixture was filtered to remove the hydrogenation catalyst, and the solvent was removed from the filtrate by evaporation under reduced pressure. The residue was dissolved in ethyl acetate, and the solution was extracted several times with 1 N hydrochloric acid. The acidic extracts were combined, made alkaline by the addition of sodium hydroxide, and the alkaline mixture was extracted with fresh ethyl acetate. The organic layer was separated, washed with water and dried. Removal of the solvent by evaporation under reduced pressure provided 9-(3-isopropylaminopropyl)-9-aminocarbonylfluorene as a solid residue. The solid was dissolved in methanol and treated with anhydrous hydrogen chloride. The crystalline product which formed was recrystallized from chloroform to afford 391 g. of 9-(3-isopropylaminopropyl)-9-aminocarbonylfluorene hydrochloride. Yield 60%. m.p. 216.5°-217° C.
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Synthesis routes and methods III

Procedure details

The general procedure described above was followed when 6'-Hydroxyspiro-(9H-fluorene-9,3'-piperidine)-2'-one (2.7 g) was dissolved in isopropylamine (350 ml) and 10% palladium on charcoal (0.3 g) was added and the vessel pressurized to 90 p.s.i. with hydrogen. The reaction mixture was then heated at 40° for 16 hours and then allowed to cool to room temperature. The catalyst was removed by filtration and the isopropylamine evaporated under reduced pressure. The resulting residue was dissolved in dichloromethane (20 ml) washed with water (2×50 ml), dried with anhydrous sodium sulphate and evaporated to dryness under reduced pressure. The residue was triturated with hexane to give 9-carbamoyl-9-(3-isopropylaminopropyl)fluorene crystals.
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Synthesis routes and methods IV

Procedure details

The pH of a cold (10° C.) solution of 12.0 ml of isopropylamine in 500 ml of acetonitrile was adjusted to 8.0 by addition of gaseous hydrogen chloride. While the reaction mixture was stirred there were added sequentially 2.0 g of sodium cyanoborohydride and 5.4 g of 6'-hydroxyspiro(9H-fluorene-9,3'-piperidine)-2'-one (the cyclic carbinol and its tautomer prepared as described in Examples 1 and 2). The reaction mixture was heated at reflux for six hours, cooled to 25° C. and then diluted by addition of 100 ml of 1N hydrochloric acid. The organic solvent was removed by evaporation under reduced pressure. The aqueous solution was washed several times with dichloromethane, made alkaline by addition of ammonium hydroxide, and the product was extracted into fresh dichloromethane. The organic extracts were combined, washed with water, dried and concentrated to dryness to give 70% yield of 9-carbamoyl-9-(3-isopropylaminopropyl)fluorene, the identity of which was confirmed by thin layer chromatographic comparison with an authenic sample (silica gel, ethyl acetate:methanol, 80:20 v/v).
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cyclic carbinol
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Synthesis routes and methods V

Procedure details

The general procedure thus described was repeated when a solution of isopropylamine (45.0 ml) in acetonitrile (250 ml) was cooled to 10° C. and hydrogen chloride gas introduced into the solution keeping the temperature below 15° to pH 8.5±0.3. The resultant slurry was allowed to warm to room temperature and sodium cyanoborohydride (12.0 g) added in one portion and the pH readjusted to 8.5 if necessary. 6'-Hydroxyspiro-(9H-fluorene-9,3'-piperidine)-2'-one (30.0 g) was then added and the reaction mixture heated to reflux for 2 hours. The mixture was allowed to cool to room temperaure and dilute hydrochloric acid added to pH 1-2 to destroy any excess cyanoborohydride. The acetonitrile was removed under reduced pressure and the residue basified with sodium hydroxide solution (pH 11) and extracted with dichloromethane (3×100 ml) and the combined organic layers washed with sodium hydroxide solution, dried with anhydrous sodium sulphate and evaporated to give the crystalline free amine.
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45 mL
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12 g
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30 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
248
Citations
DR Holland, WB Lacefield, CR Gonzales… - Journal of …, 1989 - journals.lww.com
… Arrhythmias produced by ouabain were converted to sinus rhythm by indecainide (100 [mu] … by indecainide (100 [mu] g/kg/min, iv) at 1.3 mg/kg. In conscious dogs, 6 mg/kg indecainide …
Number of citations: 1 journals.lww.com
LN Horowitz, SR Spielman, CR Webb… - American Heart …, 1985 - Elsevier
… study were again obtained following indecainide infusion. Plasma … indecainide concentration at the time of ventricular stimulation. The plasma indecainide and desisopropyl indecainide …
Number of citations: 13 www.sciencedirect.com
EGV Giardina, AL Saroff… - Clinical Pharmacology & …, 1990 - Wiley Online Library
… indecainide is the major active compound accounting for its cardiac effects, then measurement of serum indecainide … and the effect of indecainide on ventricular premature complexes …
Number of citations: 1 ascpt.onlinelibrary.wiley.com
PF Nestico, J Morganroth, LN Horowitz… - The American journal of …, 1987 - Elsevier
… in which 50 mg of indecainide every 8 hours was increased at 3-… (85%) responded to indecainide and entered the long-term … Thus, indecainide may be an effective and well tolerated …
Number of citations: 10 www.sciencedirect.com
GE Sandusky Jr, DB Meyers - Toxicological Sciences, 1985 - academic.oup.com
… of aqueous suspensions of indecainide. Beagle dogs (1 male, 1 female) and rhesus monkeys (1 male, 1 female) were given single oral doses of 25 to 50 mg of indecainide/kg body wt …
Number of citations: 3 academic.oup.com
PJ Podrid, S Hohnloser, B Lown - The American journal of cardiology, 1988 - Elsevier
… indecainide, because of toxic side effects. Of the remaining 12 patients, 7 responded to indecainide … Indecainide is an effective antiarrhythmic agent in a small number of highly selected …
Number of citations: 3 www.sciencedirect.com
CM Pratt, MJ Francis, AA Seals, W Zoghbi… - The American journal of …, 1990 - Elsevier
… parallel study comparing indecainide to … indecainide and 17 while receiving procainamide. A total of 8 patients had serious toxicity during the intravenous phase; 6 receiving indecainide …
Number of citations: 6 www.sciencedirect.com
PD Dennis, EMV Williams - British journal of pharmacology, 1985 - ncbi.nlm.nih.gov
… to various concentrations of indecainide. The … , indecainide being approximately ten times more potent thanaprindine. 3 Aprindine caused a dose-related bradycardia, but indecainide …
Number of citations: 17 www.ncbi.nlm.nih.gov
MI Steinberg, SA Wiest - Journal of cardiovascular pharmacology, 1984 - europepmc.org
… Indecainide had only minimal effects on automaticity arising from normal or depolarized (barium) membrane potentials. Thus, indecainide is a … The depressant effects of indecainide are …
Number of citations: 16 europepmc.org
DM Salerno, J Krejci, G Granrud, M Hodges - Journal of the American …, 1988 - Elsevier
… Ten patients were treated with oral indecainide for frequent … by 50, 75 and 103 mg of indecainide three times daily. Eight of the … indecainide and all had ≥90% reduction in these …
Number of citations: 4 www.sciencedirect.com

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